4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide

Catalog No.
S12674237
CAS No.
M.F
C20H21ClN4O2S2
M. Wt
449.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3...

Product Name

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide

IUPAC Name

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)butanamide

Molecular Formula

C20H21ClN4O2S2

Molecular Weight

449.0 g/mol

InChI

InChI=1S/C20H21ClN4O2S2/c21-16-6-4-15(5-7-16)13-17-19(27)25(20(28)29-17)11-1-3-18(26)23-8-2-10-24-12-9-22-14-24/h4-7,9,12-14H,1-3,8,10-11H2,(H,23,26)/b17-13-

InChI Key

VEBKAYXGTZXVSD-LGMDPLHJSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3)Cl

4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide is a complex organic compound characterized by a thiazolidinone core, which includes both sulfur and nitrogen atoms in a five-membered ring structure. The molecular formula of this compound is C24H26ClN2O2S2, indicating the presence of chlorine, nitrogen, oxygen, and sulfur in its structure. This compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions may be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in thiazolidine derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles like amines or thiols.

Research indicates that compounds with similar structures to 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide exhibit significant biological activities. These may include antimicrobial, anti-inflammatory, and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets and pathways, potentially modulating biological processes through enzyme inhibition or receptor interaction.

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with substituted benzaldehydes under basic conditions. Common methods include:

  • Condensation Reaction: Utilizing bases such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
  • Reflux Conditions: The reaction mixture is heated under reflux to facilitate product formation.
  • Industrial Methods: In industrial settings, continuous flow synthesis may be employed for scalability and efficiency, often combined with advanced purification techniques like chromatography.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Organic Synthesis: Serving as a building block for synthesizing more complex molecules.
  • Biological Research: Investigated for its effects on cellular processes and potential therapeutic uses.

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, it may interact with enzymes involved in metabolic pathways or receptors that modulate cellular responses.

Several compounds share structural similarities with 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamideC21H16ClF3N2O2S2Contains trifluoromethyl group
4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene thiosemicarbazideC20H15ClN2O5S2Features dichloro substitution
4-(4-chlorophenyl)-3-thiosemicarbazideC10H10ClN3SSimpler structure without thiazolidinone core

The unique combination of the ethylbenzylidene and imidazolylpropyl groups in 4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide contributes to its distinct chemical properties and potential applications compared to similar compounds. Its complex structure may lead to different biological activities and reactivity profiles, making it a valuable subject for further research and development.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

448.0794460 g/mol

Monoisotopic Mass

448.0794460 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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